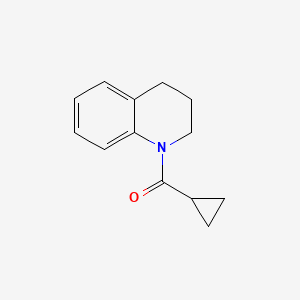![molecular formula C15H11ClN4O B5707340 N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole compounds and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide is not fully understood, but it is thought to involve the inhibition of protein synthesis. N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been shown to bind to the ribosome and prevent the formation of peptide bonds, leading to the inhibition of protein synthesis. This mechanism of action may explain the antimicrobial and anticancer properties of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide.
Biochemical and Physiological Effects
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been shown to induce apoptosis in cancer cells and to modulate the immune response. N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it suitable for use in a variety of assays and experiments. N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide is also stable and can be stored for extended periods of time without degradation. However, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide. One area of interest is the development of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide as a therapeutic agent for cancer treatment. Further studies are needed to fully understand the mechanism of action of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide and to optimize its efficacy and safety for use in humans. N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide also has potential applications in infectious disease research, and further studies are needed to explore its antimicrobial properties and potential use as a therapeutic agent. Additionally, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide could be studied for its potential neuroprotective effects and its ability to improve cognitive function in animal models. Overall, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide is a promising compound for scientific research, and further studies are needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide is a multi-step process that involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 1,2,4-triazole-3-carboxylic acid to form the desired product, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide. The synthesis of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and infectious disease research. In neuroscience, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been used as a retrograde tracer to label and study neuronal pathways. N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has also been shown to inhibit the growth of cancer cells and has potential as a therapeutic agent for cancer treatment. In infectious disease research, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-12-8-6-10(7-9-12)13-17-15(20-19-13)18-14(21)11-4-2-1-3-5-11/h1-9H,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQCMCFGHNCJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide](/img/structure/B5707273.png)

![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)
![4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5707307.png)

![2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine](/img/structure/B5707320.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)


